Product packaging for Dilopetine, (S)-(Cat. No.:CAS No. 925205-28-3)

Dilopetine, (S)-

Cat. No.: B12720479
CAS No.: 925205-28-3
M. Wt: 265.38 g/mol
InChI Key: CIJATQMMNKXTJJ-ZDUSSCGKSA-N
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Description

Overview of Neurokinin Receptor Modulators in Drug Discovery

Neurokinin (NK) receptor modulators are a class of compounds that interact with the receptors of tachykinins, a family of neuropeptides. researchgate.netresearchgate.net The major mammalian tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). nih.govtaylorandfrancis.com These neuropeptides exert their effects by binding to three primary types of G-protein coupled receptors: the NK1, NK2, and NK3 receptors. researchgate.net

The distribution of these receptors throughout the central and peripheral nervous systems implicates them in a wide array of biological functions, including pain transmission, inflammation, and smooth muscle contraction. researchgate.nettandfonline.com Consequently, the development of antagonists for these receptors has been an active area of drug discovery. researchgate.netfrontiersin.org For instance, NK1 receptor antagonists have been investigated for their potential in managing pain and emesis. researchgate.nettandfonline.com Similarly, NK2 receptor antagonists have been explored for conditions like asthma and irritable bowel syndrome, while NK3 receptor antagonists have been studied for their potential in treating disorders such as schizophrenia. nih.govguidetopharmacology.orgnih.gov The pursuit of selective and potent neurokinin receptor modulators continues to be a significant endeavor in the quest for new therapeutic agents. mdpi.com

Historical Context of Tachykinin System Research and Therapeutic Relevance

The journey into understanding the tachykinin system began in 1931 with the discovery of Substance P by von Euler and Gaddum in extracts of horse brain and intestine. researchgate.netwikipedia.org This substance demonstrated potent effects on vasodilation and gut contraction. wikipedia.org However, it took several decades of research before Substance P was purified and its structure was identified in 1971. nih.gov

In the early 1960s, a group of non-mammalian peptides with similar biological activities to Substance P were discovered, leading to the classification of these compounds as tachykinins due to their shared C-terminal sequence. wikipedia.org The subsequent identification of neurokinin A and neurokinin B in the porcine spinal cord further expanded the family of mammalian tachykinins. frontiersin.org

The development of non-peptide antagonists in the early 1990s was a significant breakthrough, enabling researchers to probe the physiological roles of the different tachykinin receptors more effectively. guidetopharmacology.org This led to the recognition that these receptors could be valuable therapeutic targets. researchgate.net The first NK1 receptor antagonist, aprepitant, was approved for medical use in 2003 for the management of chemotherapy-induced nausea and vomiting. wikipedia.org The historical progression of tachykinin research highlights a classic pathway in drug discovery, from the identification of an endogenous substance to the development of targeted therapies.

Significance of Stereoisomerism in Medicinal Chemistry: Focus on the (S)-Enantiomer

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is of paramount importance in medicinal chemistry. tutorchase.comslideshare.net Molecules that are non-superimposable mirror images of each other are known as enantiomers. nih.gov In a non-chiral environment, enantiomers possess identical physical and chemical properties. However, within the chiral environment of the body, such as at receptor binding sites, they can exhibit markedly different biological activities. nih.govmdpi.com

The human body is inherently chiral, composed of chiral building blocks like amino acids and sugars. chiralpedia.com This chirality at the molecular level means that the interaction between a drug and its biological target is often stereospecific. nih.gov One enantiomer, termed the "eutomer," may be responsible for the desired pharmacological effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable effects. mdpi.com

A well-known historical example that underscores the importance of stereoisomerism is the drug thalidomide, where one enantiomer was effective for morning sickness while the other caused severe birth defects. tutorchase.com This has led to a greater emphasis on developing single-enantiomer drugs, which can offer more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. nih.gov The designation "(S)-" in (S)-Dilopetine refers to the specific spatial arrangement of atoms around a chiral center, indicating that it is a single enantiomer. This focus on a specific stereoisomer is a common strategy in modern drug design to optimize pharmacological activity. ijpsr.com

Rationale for Academic Investigation of (S)-Dilopetine

The academic investigation of (S)-Dilopetine is rooted in its classification as a tachykinin receptor modulator. medkoo.comvulcanchem.com Research into compounds that can modulate the neurokinin system is driven by the potential to develop new treatments for a variety of disorders. medkoo.com The specific focus on the (S)-enantiomer aligns with the principles of stereochemistry in drug design, aiming to isolate the potentially more active or selective stereoisomer. nih.govmdpi.com

Preclinical research on compounds like (S)-Dilopetine typically involves a series of in vitro and in vivo studies to characterize their pharmacological profile. This includes determining the compound's binding affinity and selectivity for the different neurokinin receptors (NK1, NK2, and NK3). vulcanchem.com Such studies are crucial for understanding the compound's mechanism of action and for identifying its potential therapeutic applications. The synthesis and preliminary investigation of (S)-Dilopetine contribute to the broader scientific knowledge base of neurokinin receptor modulation and may provide a foundation for future drug development efforts. medkoo.com

Interactive Data Table: Properties of (S)-Dilopetine

PropertyValue
IUPAC Name (S)-(N,N-Dimethyl-N-[2-[1-(1-methyl-1H-pyrazol-5-yl)-1-(2-thienyl)methoxy]ethyl]amine)
Molecular Formula C₁₃H₁₉N₃OS
Molecular Weight 265.38 g/mol
Stereochemistry Absolute
CAS Number 925205-28-3
Research Area Potential antidepressant

Data sourced from available chemical databases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3OS B12720479 Dilopetine, (S)- CAS No. 925205-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

925205-28-3

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N,N-dimethyl-2-[(S)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1

InChI Key

CIJATQMMNKXTJJ-ZDUSSCGKSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@@H](C2=CC=CS2)OCCN(C)C

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of S Dilopetine

Retrosynthetic Analysis of the (S)-Dilopetine Chemical Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. dokumen.pub For (S)-Dilopetine, the analysis begins by identifying the key structural features: a chiral secondary alcohol functionalized as an ether, a tertiary amine, a thiophene (B33073) ring, and a pyrazole (B372694) ring.

A plausible retrosynthetic strategy for (S)-Dilopetine is illustrated below. The primary disconnection is the ether bond (C-O), a common and reliable bond to form. This disconnection reveals two key fragments: the chiral alcohol, (S)-1-(1-methyl-1H-pyrazol-5-yl)-1-(2-thienyl)methanol, and 2-(dimethylamino)ethanol. This is a logical step as ether synthesis, such as the Williamson ether synthesis, is a high-yielding and well-established reaction.

The next critical disconnection focuses on the chiral alcohol intermediate. Breaking the C-C bond between the chiral carbon and one of the aromatic rings is possible, but a more direct approach is to disconnect the C-OH bond, which leads back to a prochiral ketone: (1-methyl-1H-pyrazol-5-yl)(2-thienyl)methanone. This ketone is a crucial precursor, as the central challenge of the synthesis lies in its asymmetric reduction to form the desired (S)-alcohol.

The prochiral ketone can be further simplified. A disconnection of the C-C bond between the carbonyl group and the pyrazole ring, corresponding to a Friedel-Crafts-type acylation in the forward synthesis, leads to 2-thenoyl chloride and 1-methyl-1H-pyrazole. youtube.com Both of these precursors are readily available or can be synthesized from simple starting materials. This analysis provides a clear and logical roadmap for the total synthesis.

Plausible Retrosynthetic Pathway for (S)-Dilopetine:

Image needed: A diagram showing the retrosynthetic breakdown of (S)-Dilopetine to (S)-1-(1-methyl-1H-pyrazol-5-yl)-1-(2-thienyl)methanol and 2-(dimethylamino)ethanol, then to (1-methyl-1H-pyrazol-5-yl)(2-thienyl)methanone, and finally to 2-thenoyl chloride and 1-methyl-1H-pyrazole.

Enantioselective Synthesis Strategies

The creation of the single stereocenter in (S)-Dilopetine with high enantiomeric purity is the most critical aspect of its synthesis. This is achieved by the enantioselective reduction of the prochiral ketone, (1-methyl-1H-pyrazol-5-yl)(2-thienyl)methanone. Several powerful strategies in modern asymmetric synthesis can be employed for this transformation.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org For the reduction of the precursor ketone, two main catalytic approaches are prominent: transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis : Asymmetric transfer hydrogenation (ATH) is a highly effective method for reducing prochiral ketones. sigmaaldrich.comokayama-u.ac.jp This reaction typically employs ruthenium(II) or rhodium(II) complexes coordinated with chiral ligands. For instance, Ru(II) complexes with chiral NNN ligands, such as those derived from pyrazolyl-oxazolines, have been shown to catalyze the ATH of various ketones with excellent enantioselectivity (up to 99% ee). nih.gov In the synthesis of (S)-Dilopetine, a catalyst system comprising a ruthenium precursor like [RuCl2(p-cymene)]2 and a chiral amino alcohol or diamine ligand would be used, with a hydrogen source like isopropanol (B130326) or formic acid.

Organocatalysis : Organocatalysis avoids the use of metals and instead uses small, chiral organic molecules. Chiral oxazaborolidines, as pioneered in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of ketones using a borane (B79455) source (e.g., BH3·SMe2). rsc.org A proline-derived chiral oxazaborolidine catalyst would coordinate to the borane and the ketone's carbonyl oxygen, creating a rigid, diastereomeric transition state that directs the hydride delivery to one face of the ketone, yielding the (S)-alcohol with high enantiomeric excess.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

In a potential synthesis of (S)-Dilopetine, a chiral auxiliary could be used to control the addition of one of the aryl groups to an aldehyde. For example, 2-thiophenecarboxaldehyde could be reacted with a nucleophile derived from 1-methyl-1H-pyrazole. To control this addition, the aldehyde could first be converted into a chiral imine using a chiral amine auxiliary, such as a derivative of (R)- or (S)-phenylglycinol. The chiral imine would then direct the nucleophilic attack of the pyrazolyl anion to one face of the imine carbon. Subsequent hydrolysis would remove the auxiliary and reveal the chiral secondary amine, which could then be converted to the target alcohol. While effective, this approach is often less atom-economical than catalytic methods due to the need for stoichiometric amounts of the auxiliary and additional protection/deprotection steps. wikipedia.org

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov Biocatalytic reduction of ketones to produce chiral alcohols is a well-established and powerful green chemistry tool. nih.gov Yeasts, particularly Saccharomyces cerevisiae (baker's yeast), contain a variety of reductase enzymes that can reduce ketones with high enantioselectivity. researchgate.netnih.gov

For the synthesis of (S)-Dilopetine, the key step would be the asymmetric reduction of (1-methyl-1H-pyrazol-5-yl)(2-thienyl)methanone. This strategy has been successfully demonstrated for the synthesis of a key chiral intermediate of the antidepressant duloxetine, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, which shares the same chiral alcohol core as (S)-Dilopetine. researchgate.net

In this approach, whole cells of Saccharomyces cerevisiae or isolated carbonyl reductase enzymes are used as the catalyst. researchgate.netresearchgate.net To improve stability, reusability, and process efficiency, the biocatalyst can be immobilized. One advanced method involves encapsulating S. cerevisiae cells in liquid-core microcapsules made from materials like sodium alginate and chitosan. This technique has been shown to enhance the efficiency of asymmetric reductions of related thienyl ketones. The yeast cells provide the necessary reductase enzymes and can internally regenerate the required NADPH cofactor using glucose as an energy source, making the process self-sustaining. This method often provides very high enantiomeric excess (>98%) and is highly attractive for industrial-scale synthesis due to its mild reaction conditions and environmental benefits. researchgate.net

Total Synthesis Pathways of (S)-Dilopetine

A plausible total synthesis of (S)-Dilopetine, integrating the retrosynthetic analysis and enantioselective strategies, would proceed as follows:

Synthesis of the Prochiral Ketone : The synthesis begins with the Friedel-Crafts acylation of 1-methyl-1H-pyrazole with 2-thenoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would form the key intermediate, (1-methyl-1H-pyrazol-5-yl)(2-thienyl)methanone.

Enantioselective Reduction : The prochiral ketone is then subjected to asymmetric reduction to form the chiral alcohol, (S)-1-(1-methyl-1H-pyrazol-5-yl)-1-(2-thienyl)methanol. As discussed, this can be achieved via several methods, with chemoenzymatic reduction being a particularly effective choice. The ketone would be incubated with immobilized Saccharomyces cerevisiae in an aqueous medium containing glucose. The yeast reductases would selectively produce the (S)-alcohol with high enantiomeric purity.

Ether Formation : The final step is the formation of the ether linkage. The chiral (S)-alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with 2-(dimethylamino)ethyl chloride via a Williamson ether synthesis (Sₙ2 reaction) to yield the final product, (S)-Dilopetine.

The product would then be purified using standard techniques like column chromatography and could be converted to its citrate (B86180) salt for improved stability and handling by treatment with citric acid. nih.gov

Stereochemical Purity Determination and Control

Ensuring and verifying the stereochemical purity of the final product is crucial. The enantiomeric excess (ee) of (S)-Dilopetine must be determined accurately. wikipedia.org Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method for determining enantiomeric purity. mdpi.comlibretexts.org The racemic or enantiomerically enriched sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral purity can also be assessed using NMR. This can be done in two ways:

Chiral Shift Reagents : Adding a chiral lanthanide shift reagent to the sample can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.

Chiral Derivatizing Agents : The enantiomeric mixture can be reacted with a pure chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the ratio of their signals corresponds directly to the enantiomeric ratio of the original sample. libretexts.orgresearchgate.net

Control of stereochemical purity is maintained by optimizing the enantioselective reduction step. Factors such as the choice of catalyst, ligand, solvent, temperature, and (for enzymatic reactions) pH and incubation time are carefully controlled to maximize the enantiomeric excess of the chiral alcohol intermediate. researchgate.net

Interactive Data Tables

Table 1: Overview of Enantioselective Synthesis Strategies for the Key Chiral Alcohol Intermediate

Strategy Method Catalyst/Reagent Example Key Features
Asymmetric Catalysis Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ with a chiral diamine ligand High efficiency, good enantioselectivity, uses common hydrogen sources.
Organocatalytic Reduction Corey-Bakshi-Shibata (CBS) catalyst with BH₃ Metal-free, predictable stereochemistry, mild conditions.
Chiral Auxiliary Diastereoselective Addition Phenylglycinol-derived imine Stoichiometric control, requires extra steps for attachment and removal.

| Chemoenzymatic Synthesis | Biocatalytic Ketone Reduction | Saccharomyces cerevisiae (immobilized) | Extremely high enantioselectivity (>98% ee), environmentally friendly, mild conditions. |

Table 2: Methods for Stereochemical Purity Analysis

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). High accuracy and resolution, direct quantification. Requires development of a specific method and a dedicated chiral column.
NMR with Chiral Shift Reagent Formation of transient diastereomeric complexes that have different chemical shifts. Rapid analysis, no derivatization needed. Can cause line broadening; reagent may not be effective for all substrates.

| NMR with Chiral Derivatizing Agent | Covalent formation of stable diastereomers with distinct NMR signals. | Clear signal separation, reliable quantification. | Reaction must go to completion; risk of kinetic resolution during derivatization. |

Table 3: Chemical Compounds Mentioned

Compound Name Role in Synthesis
(S)-Dilopetine Target Molecule
(S)-1-(1-methyl-1H-pyrazol-5-yl)-1-(2-thienyl)methanol Key Chiral Intermediate (Alcohol)
2-(Dimethylamino)ethanol Precursor for Etherification
2-(Dimethylamino)ethyl chloride Reagent for Etherification
(1-methyl-1H-pyrazol-5-yl)(2-thienyl)methanone Prochiral Ketone Precursor
1-Methyl-1H-pyrazole Starting Material
2-Thenoyl chloride Starting Material
Sodium Hydride (NaH) Base for Etherification
Aluminum Chloride (AlCl₃) Lewis Acid Catalyst
Saccharomyces cerevisiae Biocatalyst for Reduction
Citric Acid Reagent for Salt Formation

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Evaluation

The determination of enantiomeric excess (ee) is a critical measure of the success of an asymmetric synthesis. wikipedia.org Enantiomeric excess quantifies the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org For (S)-Dilopetine, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent and reliable method for evaluating its enantiomeric purity. heraldopenaccess.usresearchgate.net

Chiral HPLC separates the enantiomers of Dilopetine by using a chiral stationary phase (CSP). chromedia.org These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. restek.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad chiral recognition capabilities and are effective for separating a wide range of racemic mixtures. windows.net For the analysis of (S)-Dilopetine, a typical approach would involve dissolving the synthesized product in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. wikipedia.org While Gas Chromatography (GC) can also be used for chiral separations, HPLC is often preferred for compounds like Dilopetine. windows.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess (ee) Determination

ParameterTypical ConditionPurpose
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Creates a chiral environment to separate the (S) and (R) enantiomers.
Mobile Phase Hexane/Isopropanol mixtureElutes the compounds from the column; the ratio is optimized for best separation.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase through the column.
Detector UV/Vis Diode-Array Detector (DAD)Detects the enantiomers as they elute and allows for quantification. researchgate.net
Column Temp. 10 - 40 °CTemperature can influence the separation efficiency.

This table presents typical, illustrative conditions and may require optimization for specific batches and equipment.

Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism, specific rotation)

Once enantiomers are separated, spectroscopic methods are employed to assign the absolute stereochemistry, confirming that the desired (S)-enantiomer has been produced.

Specific Rotation

Specific rotation ([α]) is a fundamental property of a chiral compound and is defined as the angle to which a plane-polarized light is rotated when passed through a solution of the compound. wikipedia.org Each enantiomer of a chiral molecule rotates plane-polarized light to an equal but opposite degree. libretexts.org The (S)-enantiomer of a compound will have a specific rotation value that is equal in magnitude but opposite in sign to its (R)-enantiomer. chegg.com A measurement of the specific rotation of a highly pure sample of Dilopetine can therefore be compared to literature values to confirm its absolute configuration. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. libretexts.org This measurement is typically performed using a polarimeter. wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.comresearchgate.net This technique is particularly useful for determining the stereochemistry of complex molecules. rsc.org Chiral chromophores within the molecule will produce a characteristic CD spectrum. researchgate.net The CD spectra of two enantiomers are mirror images of each other. By comparing the experimentally obtained CD spectrum of a synthesized sample of Dilopetine with a reference spectrum or with spectra predicted by theoretical calculations, the absolute stereochemistry can be unequivocally assigned. rsc.orgd-nb.info

Table 2: Spectroscopic Data for Stereochemical Characterization

MethodProperty MeasuredExpected Result for (S)-Dilopetine
Polarimetry Specific Rotation ([α])A specific, non-zero value (either + or -) characteristic of the (S)-enantiomer.
Circular Dichroism Molar Ellipticity [θ] vs. WavelengthA distinct spectrum with positive and/or negative bands, which is a mirror image of the (R)-enantiomer's spectrum. creative-proteomics.com

Note: The specific values for the specific rotation and the exact CD spectrum are dependent on the solvent, concentration, and temperature and must be compared to a known standard or theoretical data.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of (S)-Dilopetine from milligram laboratory quantities to the gram or kilogram scale required for extensive research presents several challenges. chemdiv.com The goal of a scale-up is to increase production volume in a cost-effective, safe, and reliable manner while maintaining high purity and enantiomeric excess. selvita.com

Key considerations for the scale-up of (S)-Dilopetine synthesis include:

Reaction Conditions: Conditions optimized in a small flask may not translate directly to a large reactor. Heat transfer becomes more critical, and localized temperature changes can lead to side reactions, reducing yield and purity. The use of jacketed glass reactors allows for precise temperature control on a larger scale. selvita.com

Reagent Addition: The rate of addition of reagents, which may be trivial on a small scale, can significantly impact the reaction outcome in a larger batch. Controlled addition using pumps is often necessary to maintain optimal reaction conditions.

Purification: Purification methods must be adapted for larger quantities. While column chromatography is feasible for small amounts, it can become inefficient and costly for multi-gram syntheses. Alternative methods like recrystallization or distillation under reduced pressure are often more suitable for purifying large batches of product. chemdiv.com

Safety and Environmental Impact: Handling large quantities of reagents and solvents increases safety risks. A thorough safety analysis is required, and processes should be designed to minimize waste and environmental impact, often referred to as making the route "greener". selvita.com

For research purposes, where batches of 100 mg to 100 g might be required, a well-planned scale-up strategy ensures a consistent supply of high-quality (S)-Dilopetine for further studies. chemdiv.com

Mechanistic Investigations of S Dilopetine Action at the Molecular and Cellular Level

Receptor Binding and Selectivity Profiling

Receptor binding and selectivity profiling are foundational steps in characterizing a compound's interaction with its molecular targets. These assays determine the affinity of a ligand for a receptor and its preference for one receptor subtype over others.

Quantitative Radioligand Binding Assays for Neurokinin Receptor Subtypes (NK1, NK2, NK3)

Quantitative radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor. creative-bioarray.com This technique uses a radioactively labeled compound (radioligand) known to bind to the target receptor. The assay measures how effectively an unlabeled compound, such as (S)-Dilopetine, competes with the radioligand for binding to the neurokinin receptors (NK1, NK2, and NK3).

The process involves incubating cell membranes or tissues expressing the receptor of interest with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. By measuring the amount of radioactivity bound to the receptors at each concentration, researchers can determine the test compound's inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value signifies a higher binding affinity. These assays are crucial for determining if a compound interacts directly with the neurokinin receptors. creative-bioarray.comuah.es

Data Table: Representative Radioligand Binding Affinity Data for a Hypothetical NK Receptor Ligand

As no data for (S)-Dilopetine is available, this table illustrates how such data would typically be presented.

Receptor SubtypeRadioligand UsedTest Compound Ki (nM)
NK1 [3H]-Substance PData not available
NK2 [125I]-Neurokinin AData not available
NK3 [3H]-SenktideData not available

Competitive Binding Studies with Endogenous Tachykinins

Competitive binding studies are performed to understand how a test compound interacts with the natural (endogenous) ligands of a receptor. The primary endogenous tachykinins for neurokinin receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which show preferential affinity for NK1, NK2, and NK3 receptors, respectively. mdpi.com

In these experiments, the ability of a compound like (S)-Dilopetine to displace the binding of endogenous tachykinins (like SP) from their receptors is assessed. nih.gov This helps to confirm that the compound binds to the same site as the natural ligand (an orthosteric interaction) or a different site (an allosteric interaction). The results can indicate whether the compound is a competitive antagonist, meaning it directly competes with the natural ligand for the binding site. msdmanuals.com

Functional Characterization of Receptor Modulation

Functional assays move beyond simple binding to characterize the actual effect a compound has on receptor activity. They determine whether a compound activates (agonist), blocks (antagonist), or otherwise modulates the receptor's signaling pathways.

G Protein-Coupled Signaling Assays (e.g., cAMP accumulation, IP3 turnover)

Neurokinin receptors are G protein-coupled receptors (GPCRs). nih.gov Upon activation, they trigger intracellular signaling cascades mediated by G proteins. The NK1 receptor, for example, primarily couples to Gq and Gs proteins. nih.govnih.gov

IP3 Turnover Assay: Activation of the Gq pathway stimulates an enzyme called phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3). Measuring the accumulation of IP3 is a direct indicator of Gq-coupled receptor activation.

cAMP Accumulation Assay: Activation of the Gs pathway stimulates the enzyme adenylyl cyclase, resulting in the production of cyclic adenosine (B11128) monophosphate (cAMP). innoprot.com Conversely, activation of a Gi-coupled pathway inhibits adenylyl cyclase and reduces cAMP levels. Assays measuring changes in intracellular cAMP levels are used to determine a compound's effect on Gs or Gi signaling pathways. innoprot.com

By performing these assays, researchers could determine if (S)-Dilopetine acts as an agonist (stimulates IP3/cAMP production) or an antagonist (blocks the production stimulated by an agonist like Substance P).

Beta-Arrestin Recruitment and Receptor Internalization Kinetics

Following activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of proteins called β-arrestins. molbiolcell.orgyoutube.com β-arrestin recruitment serves two main purposes: it desensitizes the receptor by uncoupling it from the G protein, thereby terminating the signal, and it can initiate a separate wave of G protein-independent signaling. nih.govyoutube.com

Furthermore, β-arrestin binding often targets the receptor for internalization, a process where the receptor is removed from the cell surface into intracellular vesicles called endosomes. nih.govyoutube.com

β-Arrestin Recruitment Assays: These assays, often using techniques like Bioluminescence Resonance Energy Transfer (BRET), measure the interaction between the receptor and β-arrestin in real-time upon compound addition. nih.gov

Receptor Internalization Assays: These assays quantify the movement of receptors from the plasma membrane to the cell's interior. This can be visualized using fluorescently tagged receptors or measured with other specialized techniques. nih.gov

Studying these kinetics reveals how a compound might influence the duration and nature of receptor signaling. nih.gov

Endosomal Signaling Pathway Activation and Sustained Effects

It is now understood that GPCRs, once internalized into endosomes, can continue to signal. This "endosomal signaling" can produce effects that are sustained and distinct from the signals generated at the plasma membrane. nih.govnih.gov For the NK1 receptor, endosomal signaling is known to mediate sustained neuronal excitation and pain transmission. nih.govpnas.orgbohrium.com

Investigating a compound's effect on endosomal signaling is critical for understanding its complete pharmacological profile. This involves assessing downstream signaling markers, such as the activation of kinases like ERK, specifically within endosomal compartments after the receptor has been internalized. nih.gov A compound that blocks plasma membrane signaling but not endosomal signaling (or vice versa) would have a very different therapeutic effect than a compound that blocks both. pnas.orgfau.de

Therefore, it is not possible to provide an article on the "" as requested, because there is no available data on its downstream signaling cascades, cellular localization, or its relationship to neurokinin receptor ligands.

The complete absence of data for "(S)-Dilopetine" prevents the generation of scientifically accurate content for the specified outline, including the requested data tables and detailed research findings. Any attempt to create such an article would be speculative and would not adhere to the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies and Rational Molecular Design of S Dilopetine Analogues

Core Scaffold Modifications and Their Impact on Receptor Affinity and Selectivity

The core of (S)-Dilopetine is a diarylmethoxyethylamine structure, where a chiral carbon is substituted with a pyrazole (B372694) ring, a thiophene (B33073) ring, and an ether-linked dimethylaminoethyl side chain. This central scaffold dictates the three-dimensional orientation of the key pharmacophoric elements. Modifications to this core can have profound effects on how the molecule fits into the receptor's binding pocket.

Key research findings suggest that the spatial arrangement of the aromatic systems and the basic amine is critical for high-affinity binding to G protein-coupled receptors (GPCRs) like the neurokinin receptors. researchgate.net Altering the central carbon atom or the ether linkage can change the conformational flexibility and geometry of the molecule, thereby impacting receptor affinity. For instance, replacing the ether oxygen with a sulfur (thioether) or a methylene (B1212753) group would alter bond angles and lipophilicity, likely affecting the compound's binding profile.

Table 1: Illustrative Impact of Core Scaffold Modifications on Receptor Affinity Note: The following data is conceptual and illustrates general medicinal chemistry principles, as specific experimental data for Dilopetine analogues is not publicly available.

Modification to (S)-Dilopetine ScaffoldRationalePredicted Impact on Receptor Affinity (Ki)
Replacement of ether oxygen with sulfurAlters bond angle and increases lipophilicity.Moderate to significant decrease in affinity.
Replacement of ether oxygen with methyleneIncreases flexibility and lipophilicity.Significant decrease in affinity.
Replacement of chiral methine with siliconIncreases bond lengths and alters electronic properties.Significant loss of affinity.
Insertion of methylene between pyrazole and chiral centerIncreases distance between pharmacophoric groups.Likely decrease in affinity due to non-optimal positioning.

These hypothetical modifications underscore the precise structural requirements of the core scaffold for effective receptor engagement.

Systematic Substituent Effects on the Pyrazole Moiety

The pyrazole ring is a common heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities and its ability to participate in various molecular interactions. drugpatentwatch.comepo.orgnih.gov In (S)-Dilopetine, the 1-methyl-1H-pyrazol-5-yl group is a key aromatic component. The N-methyl group serves to block potential metabolic N-dealkylation and fixes the tautomeric form of the pyrazole ring. epo.org

The effect of substituents on the pyrazole ring can modulate the electronic and steric properties of the molecule. nih.gov For example, adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) to the available positions on the pyrazole ring could fine-tune the molecule's interaction with specific amino acid residues in the receptor binding site. Such modifications are a standard strategy for optimizing affinity and selectivity. nih.gov

Table 2: Illustrative Substituent Effects on the Pyrazole Moiety Note: The following data is conceptual and illustrates general SAR principles.

Substituent at C4 of Pyrazole RingElectronic EffectPredicted Impact on Receptor Affinity (Ki)
-H (Parent)NeutralBaseline
-ClElectron-withdrawing, small sizePotential for affinity increase via new interactions.
-CH₃Electron-donating, moderate sizeMay increase affinity through hydrophobic interactions or cause steric clash.
-CF₃Strongly electron-withdrawing, bulkyPotential for strong interactions but risk of steric hindrance.
-OCH₃Electron-donating, moderate sizeMay form hydrogen bonds, potentially increasing affinity.

Influence of Thiophene Ring Derivatization on Biological Activity

Thiophene is a five-membered aromatic heterocycle often used in drug design as a bioisosteric replacement for a phenyl ring. Current time information in Bangalore, IN. Its sulfur atom can act as a hydrogen bond acceptor, and the ring system has unique electronic properties that can enhance drug-receptor interactions. Current time information in Bangalore, IN.google.com In (S)-Dilopetine, the 2-thienyl group is the second major aromatic system contributing to receptor binding.

Derivatization of the thiophene ring provides a powerful tool for modulating biological activity. Structure-activity relationship studies on other thiophene-containing compounds have shown that the position and nature of substituents are critical. google.comresearchgate.net Adding small halogen atoms or methyl groups can explore additional binding pockets and improve affinity, while larger groups may lead to steric clashes.

Table 3: Illustrative Effects of Thiophene Ring Derivatization Note: The following data is conceptual and illustrates general SAR principles.

Substituent on Thiophene RingPositionPredicted Impact on Receptor Affinity (Ki)
-H (Parent)-Baseline
5-Cl5May occupy a small hydrophobic pocket, potentially increasing affinity.
4-CH₃4May provide favorable van der Waals contacts or cause steric hindrance.
5-Br5Similar to chloro but larger, increasing risk of steric clash.
4,5-dichloro4 and 5May significantly alter electronic distribution and fit within the binding site.

Optimization of the Basic Amine Side Chain for Pharmacological Profile

The basic amine side chain, N,N-dimethylethylamine, is a crucial pharmacophore for many GPCR ligands. It is expected to be protonated at physiological pH, allowing it to form a key ionic bond with an acidic amino acid residue (e.g., Aspartic or Glutamic acid) in the receptor. The nature of this side chain profoundly influences affinity, selectivity, and pharmacokinetic properties.

SAR studies on amine side chains typically explore:

Alkyl chain length: The two-carbon (ethyl) linker provides a specific distance between the ether oxygen and the basic nitrogen. Lengthening or shortening this chain would alter this critical distance.

N-substituents: The two methyl groups on the nitrogen influence both potency and properties like brain penetration. Replacing them with larger alkyl groups (e.g., diethyl) or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can drastically alter the pharmacological profile. ramauniversity.ac.in

Basicity (pKa): The pKa of the tertiary amine affects the degree of protonation at physiological pH, which is critical for the ionic interaction with the receptor.

Table 4: Illustrative Effects of Amine Side Chain Optimization Note: The following data is conceptual and illustrates general SAR principles.

Amine MoietyRationale for ModificationPredicted Impact on Potency (EC₅₀)
-N(CH₃)₂ (Parent)Baseline tertiary amine.Baseline
-NHCH₃Secondary amine, less sterically hindered, different pKa.May increase or decrease potency depending on receptor pocket.
-NH₂Primary amine, potential for more H-bonding but different pKa.Likely decrease in potency.
-N(C₂H₅)₂Larger, more lipophilic tertiary amine.Potential for steric clash, likely decrease in potency.
1-pyrrolidinylCyclic amine, conformationally restricted.May increase potency and selectivity if the conformation is optimal.

Stereochemical Contributions to Potency and Efficacy

Chirality is a fundamental aspect of drug action, as biological targets like receptors are themselves chiral. ramauniversity.ac.inuliege.be The designation of Dilopetine as the (S)-enantiomer implies that its stereochemistry is critical for its activity. One enantiomer, the eutomer, typically fits the receptor binding site much better than the other, the distomer. nih.gov The difference in potency between enantiomers is often significant. rsc.org

For (S)-Dilopetine, the specific three-dimensional arrangement of the pyrazole, thiophene, and methoxy-amine side chain around the chiral center is presumed to be optimal for binding to the neurokinin receptor. The (R)-enantiomer would present these same groups in a mirror-image orientation. This inverted configuration would likely lead to steric clashes with the receptor's amino acid residues and prevent the key binding interactions from forming correctly, resulting in much lower affinity and potency. ramauniversity.ac.in

Table 5: Illustrative Stereochemical Contribution to Receptor Affinity Note: The following data is conceptual and illustrates general principles of stereoselectivity.

CompoundStereochemistryPredicted Receptor Affinity (Ki, nM)Rationale
(S)-Dilopetine Eutomer ~1-10 Optimal 3D fit in the chiral receptor binding pocket.
(R)-DilopetineDistomer>1000Sub-optimal fit, likely steric hindrance.
Racemic Dilopetine1:1 Mixture~2-20Activity is primarily due to the (S)-enantiomer present.

Rational Design Strategies for Enhanced Target Specificity and Efficacy

Rational drug design leverages SAR data to create new molecules with improved properties. usitc.govresearchgate.net The goal is to enhance affinity for the desired target (e.g., a specific neurokinin receptor subtype like NK1, NK2, or NK3) while reducing affinity for off-target proteins to minimize side effects. researchgate.net

Strategies based on the SAR of (S)-Dilopetine would include:

Receptor-Specific Modifications: If crystal structures of the target receptor are available, molecular modeling can be used to design modifications that exploit differences in the binding pockets between receptor subtypes. researchgate.netnih.gov For example, a substituent on the thiophene ring might be designed to interact with a residue present in the NK3 receptor but not in the NK1 receptor, thereby conferring selectivity.

Conformational Constraint: Introducing rigidity into the molecule, for instance by replacing the N,N-dimethylethylamine side chain with a piperidine (B6355638) ring, can lock the molecule into a bioactive conformation. This can increase potency and selectivity by reducing the entropic penalty of binding.

Physicochemical Property Tuning: The insights gained from modifying substituents on the pyrazole and thiophene rings can be used to fine-tune properties like lipophilicity (LogP) and solubility. This is crucial for optimizing pharmacokinetic properties such as absorption and brain penetration.

Bioisosteric Replacement: The pyrazole or thiophene rings could be replaced with other bioisosteric heterocycles (e.g., isoxazole, thiazole, furan) to explore new chemical space and potentially discover novel interactions with the receptor, leading to improved activity or a better side effect profile. Current time information in Bangalore, IN.mdpi.com

By systematically applying these strategies, medicinal chemists can build upon the (S)-Dilopetine scaffold to develop next-generation neurokinin receptor modulators with superior therapeutic potential.

Based on a comprehensive search of scientific literature and databases, there is no information available on a chemical compound named "(S)-Dilopetine." This name does not appear in scholarly articles, chemical registries, or biological research databases.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested. The specific in vitro biological activity profiling, including cell-based functional assays and preclinical efficacy studies, cannot be documented for a compound that is not found in existing scientific literature.

The creation of an article with the specified detailed outline would require fabricating data and research findings, which would be scientifically inaccurate and misleading. For a valid scientific article to be written, the subject compound must have a basis in published research.

In Vitro Biological Activity Profiling of S Dilopetine

Preclinical In Vitro Efficacy in Relevant Cell Models

Kidney Cell Line Models for Nephroprotection Studies

There are no specific studies available that have investigated the effects of (S)-Dilopetine in established kidney cell line models for the purposes of assessing nephroprotection. Standard cell lines typically used for such studies include human embryonic kidney cells (HEK-293), human kidney-2 (HK-2) cells, porcine kidney epithelial cells (LLC-PK1), and rat kidney epithelial cells (NRK-52E). These models are instrumental in evaluating the potential of compounds to protect kidney cells from damage induced by toxins, such as certain chemotherapeutic agents (e.g., cisplatin) or other nephrotoxic substances. The mechanisms often explored in these models include the mitigation of oxidative stress, reduction of apoptosis (programmed cell death), and anti-inflammatory effects.

Without experimental data, it is not possible to construct a data table or provide detailed research findings on the activity of (S)-Dilopetine in these systems.

Assessment of (S)-Dilopetine's Activity in Primary Cell Cultures

Similarly, there is a void in the scientific literature regarding the assessment of (S)-Dilopetine's activity in primary cell cultures derived from kidney tissue. Primary cells, which are isolated directly from living tissue, are often considered more physiologically relevant than immortalized cell lines. nih.gov Studies using primary renal proximal tubule epithelial cells (RPTECs) would be crucial for understanding the direct effects of a compound on the primary functional units of the kidney. nih.gov Such investigations would typically involve treating the primary cells with a nephrotoxic agent in the presence and absence of the test compound and measuring various markers of cell health and damage.

Due to the absence of such studies on (S)-Dilopetine, no data can be presented for this section.

Comparative In Vitro Biological Activity with Established Modulators

A comparative analysis of the in vitro biological activity of (S)-Dilopetine with established modulators, such as known reno-protective agents, is not possible given the lack of foundational data on (S)-Dilopetine itself. Established modulators in the context of nephroprotection might include antioxidants (e.g., N-acetylcysteine), anti-inflammatory compounds, or specific inhibitors of pathways known to be involved in kidney damage. A comparative study would typically involve head-to-head experiments in the same cell-based assays to determine relative potency and efficacy.

As no in vitro biological data for (S)-Dilopetine in relevant models has been published, a comparative assessment remains purely speculative.

Preclinical Pharmacological Evaluation of S Dilopetine

In Vivo Pharmacodynamic Studies in Animal Models

Pharmacodynamics (PD) is the study of what a drug does to the body. allucent.com For a compound like (S)-Dilopetine, which is proposed to have antidepressant effects, in vivo studies in animal models are essential to understand its biological and physiological effects, establish a dose-response relationship, and confirm its mechanism of action before it can be considered for human trials. allucent.comnews-medical.net These studies are designed to bridge the gap between in vitro findings and potential clinical efficacy. news-medical.net

Neurophysiological Assessments (e.g., electrophysiology, neuroimaging)

Specific neurophysiological data on (S)-Dilopetine are not currently available in published literature. However, evaluating a central nervous system (CNS) active compound would involve sophisticated techniques to measure changes in brain activity.

Electrophysiology: This involves recording the electrical activity of neurons. For a potential antidepressant, researchers might investigate its effect on the firing rate of serotonin (B10506) (5-HT) neurons in key brain regions like the dorsal raphe nucleus. nih.gov Studies on other neurokinin-1 (NK1) receptor antagonists have shown that blocking this system can increase the firing rate of these neurons, a physiological change associated with antidepressant effects. nih.gov

Neuroimaging: Techniques like functional magnetic resonance imaging (fMRI) in animal models could be used to observe how (S)-Dilopetine modulates brain circuits related to mood and stress. These methods provide a broader view of the compound's impact on neural networks.

Behavioral Phenotyping in Rodent Models of Depression and Anxiety

While (S)-Dilopetine has not been explicitly profiled in published behavioral studies, its classification as a neurokinin receptor modulator suggests it would be tested in a battery of rodent models designed to detect antidepressant and anxiolytic properties. cambridge.orgresearchgate.net The neurokinin system, particularly the substance P/NK1 receptor pathway, has been strongly implicated in stress and affective disorders. nih.gov

Commonly used models include:

Forced Swim Test (FST): This is a widely used screening tool where a decrease in immobility time after drug administration is interpreted as an antidepressant-like effect. nih.gov Studies have shown that antagonists for all three neurokinin receptor subtypes (NK1, NK2, and NK3) can decrease immobility in the FST, suggesting a potential class effect. nih.gov

Tail Suspension Test (TST): Similar to the FST, this model assesses antidepressant potential by measuring the time a mouse remains immobile when suspended by its tail. cambridge.org

Chronic Mild Stress (CMS): This model attempts to induce a state analogous to human depression by exposing rodents to a series of unpredictable, mild stressors over several weeks. The ability of a compound to reverse CMS-induced deficits, such as anhedonia (a loss of pleasure), is considered a strong indicator of antidepressant efficacy. cambridge.org

Anxiety Models: To assess anxiolytic effects, models like the elevated plus-maze and social interaction tests are used. cambridge.org Pharmacological blockade of the NK1 receptor has been shown to reduce anxiety-like behaviors in these paradigms. nih.gov

A summary of behavioral tests relevant for a compound like (S)-Dilopetine is presented in Table 1.

Table 1: Representative Behavioral Models for Preclinical Antidepressant and Anxiolytic Evaluation

Model Behavioral Measure Inferred Effect Relevance
Forced Swim Test Immobility Time Antidepressant-like High-throughput screening
Tail Suspension Test Immobility Time Antidepressant-like High-throughput screening
Chronic Mild Stress Sucrose Preference Antidepressant-like Models anhedonia
Elevated Plus Maze Time in Open Arms Anxiolytic-like Conflict-based anxiety

Assessment of Neuroinflammation and Stress Response Pathways in Vivo

There is no specific data on the effects of (S)-Dilopetine on neuroinflammation. However, the tachykinin system is known to be involved in inflammatory processes. physiology.org Substance P, acting through the NK1 receptor, is a pro-inflammatory neuropeptide. nih.gov Therefore, an antagonist like (S)-Dilopetine could theoretically modulate neuroinflammatory pathways.

Preclinical evaluation would typically involve:

Lipopolysaccharide (LPS) Challenge: Animals would be administered LPS, a component of bacterial cell walls, to induce a systemic inflammatory response that also affects the brain. The ability of (S)-Dilopetine to reduce the subsequent increase in pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the brain would be measured.

Glucocorticoid Response: The interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, would be assessed by measuring levels of corticosterone (B1669441) (the primary stress hormone in rodents) after a stressor. nih.gov

Evaluation of Renal Protective Mechanisms in Preclinical Models of Kidney Injury

No studies have been published evaluating the renal effects of (S)-Dilopetine. However, the tachykinin system, including substance P and its NK1 receptor, has been implicated in kidney function and disease. nih.govnih.gov Some research suggests that substance P can have both protective and detrimental effects in the kidney depending on the context of the injury. frontiersin.org For example, in a model of experimental nephritis, an NK1 receptor antagonist showed an anti-inflammatory effect, reducing markers of fibrosis like collagen IV and TGF-β. nih.gov Conversely, other studies suggest exogenous substance P can be beneficial in recovering from ischemia-reperfusion injury by modulating the immune response. frontiersin.org

To evaluate a compound like (S)-Dilopetine, researchers might use models such as:

Ischemia-Reperfusion Injury: Temporarily cutting off blood flow to the kidneys to induce injury.

Drug-Induced Nephrotoxicity: Using agents like cisplatin (B142131) to cause kidney damage.

Key endpoints would include measuring markers of kidney function (e.g., blood urea (B33335) nitrogen, creatinine) and tissue damage (e.g., inflammatory cell infiltration, fibrosis). nih.govfrontiersin.org

Preclinical Pharmacokinetic Profiling

Pharmacokinetics (PK) describes what the body does to a drug, covering its absorption, distribution, metabolism, and excretion (ADME). allucent.com Understanding the PK profile of a compound in animals is critical for designing and interpreting pharmacodynamic studies and for predicting human pharmacokinetics. news-medical.netfrontiersin.org

Absorption and Bioavailability in Animal Species

There is no published data on the absorption or bioavailability of (S)-Dilopetine. The evaluation of a new chemical entity would involve administering the drug through different routes (e.g., intravenous and oral) to various animal species (typically one rodent and one non-rodent). news-medical.net

Key pharmacokinetic parameters that would be determined are summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters for Preclinical Evaluation

Parameter Abbreviation Description
Maximum Plasma Concentration Cmax The highest concentration of the drug observed in the plasma after administration. nih.gov
Time to Maximum Concentration Tmax The time at which Cmax is reached. nih.gov
Area Under the Curve AUC A measure of the total drug exposure over time. nih.gov
Bioavailability F (%) The fraction of an orally administered dose that reaches systemic circulation. nih.govresearchgate.net
Half-life t1/2 The time required for the drug concentration in the body to be reduced by half. scielo.org.coamegroups.org

For neurokinin antagonists, bioavailability can vary significantly. For example, the NK1 antagonist maropitant (B1663616) showed high bioavailability (90.7%) after subcutaneous injection in dogs but much lower bioavailability after oral administration (23.7%–37.0%) due to significant first-pass metabolism in the liver. nih.govresearchgate.net In contrast, another NK1 antagonist, casopitant, has an oral bioavailability of 83%. cambridge.org These differences highlight the importance of conducting species-specific pharmacokinetic studies to understand a new compound's properties.

Tissue Distribution and Blood-Brain Barrier Penetration

The distribution of a drug throughout the body's tissues and its ability to cross the blood-brain barrier (BBB) are critical determinants of its efficacy and potential side effects, especially for compounds targeting the central nervous system (CNS). nih.gov

Tissue Distribution

Preclinical studies on tissue distribution typically involve administering a radiolabeled form of the compound to animal models to track its concentration in various organs over time. nuvisan.com There are no publicly available studies detailing the specific tissue distribution of (S)-Dilopetine in any preclinical species.

For its structural analog, duloxetine, studies have shown that it distributes to various tissues. The specific concentration in each organ would be determined through experimental analysis.

Blood-Brain Barrier Penetration

The blood-brain barrier is a highly selective semipermeable border that protects the brain from harmful substances. ncats.io For a drug intended to treat depression, penetration of the BBB is essential. The ability of a compound to cross the BBB is influenced by factors such as its molecular size, lipid solubility, and interaction with specific transport systems. nih.gov

There is no direct evidence to confirm whether (S)-Dilopetine crosses the blood-brain barrier. However, given its intended application for depression, it is hypothesized that it is designed to penetrate the CNS. The citrate (B86180) salt form of Dilopetine may enhance its solubility and bioavailability, which could influence its ability to cross the BBB. Current time information in Houston, TX, US.

Metabolic Fate and Identification of Major Metabolites in Preclinical Species

The metabolism of a drug, the process by which the body breaks it down, significantly influences its efficacy and duration of action. thermofisher.com Preclinical metabolism studies are essential to understand how a drug is transformed and to identify its major metabolites, which could be active or inactive. nih.gov These studies are often conducted using liver microsomes or hepatocytes from various preclinical species and humans to assess potential species differences in metabolism. nih.govscilifelab.se

No specific studies on the metabolic fate of (S)-Dilopetine or the identity of its major metabolites in preclinical species have been published. Understanding the metabolic pathways of (S)-Dilopetine would be a critical step in its preclinical development to predict its behavior in humans. nih.gov

In the case of its analog, duloxetine, it is known to be extensively metabolized in preclinical species and humans, with the liver playing a major role. The primary metabolic pathways involve oxidation and conjugation.

Excretion Pathways (Renal, Biliary) and Clearance Rates

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) or in the bile (biliary excretion). thermofisher.com The rate of clearance is a key pharmacokinetic parameter that determines the dosing frequency.

Specific data on the excretion pathways and clearance rates of (S)-Dilopetine in preclinical models are not available in the current body of scientific literature. Such studies would be necessary to understand how quickly the compound is eliminated from the body and to inform potential dosing regimens. nih.gov

Preclinical Efficacy in Disease Models

Preclinical efficacy studies in relevant animal models are fundamental to establishing the therapeutic potential of a new compound before it can be considered for human trials. oncodesign-services.com

Models of Affective Disorders (e.g., chronic unpredictable stress, learned helplessness)

Affective disorders, such as depression, are often studied in animals using models that mimic aspects of the human condition. The chronic unpredictable stress (CUS) model, for instance, exposes animals to a series of mild, unpredictable stressors over a period of time, leading to behaviors reminiscent of depression, such as anhedonia (the inability to feel pleasure). open.edu The learned helplessness model involves exposing animals to inescapable stress, which can lead to a passive, helpless behavior. open.edu

There are no published studies demonstrating the efficacy of (S)-Dilopetine in any animal models of affective disorders. Its potential as an antidepressant is currently based on its modulation of neurokinin receptors, which are implicated in mood regulation. Current time information in Houston, TX, US.

Duloxetine, its structural analog, has demonstrated efficacy in various preclinical models of depression, which supported its further clinical development.

Models of Pain and Nociception (e.g., neuropathic pain models, inflammatory pain models)

Neuropathic pain, caused by damage to the nervous system, and inflammatory pain are often studied in preclinical models to test the efficacy of new analgesics. nih.gov Neuropathic pain models can be created, for example, by ligating a nerve in a rodent, which leads to hypersensitivity to touch and temperature. porsolt.com Inflammatory pain models often involve injecting a substance that causes inflammation, such as carrageenan or formalin. porsolt.com

There is no available data on the evaluation of (S)-Dilopetine in any preclinical models of pain or nociception.

Duloxetine has been shown to be effective in various preclinical pain models, which is consistent with its clinical use for managing neuropathic pain.

Models of Renal Impairment and Protection

Preclinical models of renal impairment are used to study kidney diseases and to test the potential of drugs to protect the kidneys from damage. frontiersin.org These models can be induced by surgery or by administering toxins that cause kidney injury. frontiersin.org

There is no information available regarding the testing of (S)-Dilopetine in preclinical models of renal impairment or for its potential renoprotective effects.

Investigation of Pharmacological Interactions and Synergistic Effects in Preclinical Systems

Following a comprehensive review of publicly available scientific literature and research databases, no specific preclinical studies detailing the pharmacological interactions or synergistic effects of (S)-Dilopetine have been identified.

Preclinical investigations into a new chemical entity typically involve assessing its potential interactions with other drugs. These studies are crucial for identifying potential synergistic (enhanced) or antagonistic (reduced) effects when the compound is co-administered with other therapeutic agents. nih.gov Such evaluations often begin with in vitro experiments using cell cultures and progress to in vivo animal models to understand the compound's effects within a biological system. profil.comoncodesign-services.com The primary goals are to determine if the new compound alters the absorption, distribution, metabolism, or excretion (ADME) of other drugs, or if its own pharmacological profile is affected by other substances. bioivt.comnih.gov

While initial research indicated that the racemic mixture, Dilopetine, exhibits an antidepressant-like profile in preclinical models involving mice and rats, further detailed studies on its combination with other agents are not available in the public domain. ncats.io The investigation of how (S)-Dilopetine might interact with other neurotransmitter systems, such as the dopaminergic or serotonergic systems, would be a critical step in its preclinical development to anticipate its effects when used in more complex therapeutic regimens. nih.govnih.govfrontiersin.orgmdpi.com However, specific data from such interaction studies, which would be necessary to construct detailed findings and data tables, have not been published.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of publicly accessible preclinical data on the pharmacological interactions and synergistic effects of (S)-Dilopetine.

Advanced Analytical Characterization of S Dilopetine in Research

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods are crucial for the reliable assessment of any active pharmaceutical ingredient. ijpsjournal.com This process ensures that the chosen analytical procedures are accurate, precise, and specific for their intended purpose. For (S)-Dilopetine, this involves a suite of chromatographic and spectroscopic techniques to determine its purity and assay.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like (S)-Dilopetine. researchgate.net A typical method development for (S)-Dilopetine would involve a reversed-phase approach, which is well-suited for moderately polar molecules.

Method development research focuses on optimizing the separation of (S)-Dilopetine from any potential impurities, including its enantiomeric counterpart, (R)-Dilopetine, and other synthesis-related substances. A C18 column is often the stationary phase of choice, providing a good balance of hydrophobicity for retaining the analyte. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure consistent ionization of the analyte and good peak shape. nih.gov

UV and Diode-Array Detection (DAD): Ultraviolet (UV) detection is a common and robust detection method. measurlabs.com A Diode-Array Detector (DAD) offers a significant advantage by acquiring spectra across a wide range of wavelengths simultaneously. measurlabs.comaurora-universities.eu This allows for the determination of the optimal detection wavelength for (S)-Dilopetine, enhancing sensitivity and allowing for peak purity analysis by comparing spectra across a single chromatographic peak. pjoes.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides an orthogonal detection method that significantly increases specificity. americanpharmaceuticalreview.com MS detection confirms the identity of the eluting peak by providing mass-to-charge ratio (m/z) information, which corresponds to the molecular weight of (S)-Dilopetine. This is invaluable for distinguishing the analyte from impurities that might co-elute and have similar UV spectra. mdpi.com

The validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. pensoft.net

Table 1: Hypothetical HPLC-UV Method Validation Summary for (S)-Dilopetine Assay This table presents illustrative data based on typical validation outcomes for pharmaceutical analysis.

Validation Parameter Specification Hypothetical Result
Linearity (Range) Correlation Coefficient (r²) ≥ 0.998 0.9995 (5-150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0% 99.7%
Precision (Repeatability) RSD ≤ 2.0% 0.8%
Intermediate Precision RSD ≤ 2.0% 1.2%
Limit of Detection (LOD) Report 0.5 µg/mL
Limit of Quantitation (LOQ) Report 1.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. shimadzu.comtechnologynetworks.com Its direct application to a polar, non-volatile molecule like (S)-Dilopetine is limited. However, it serves a critical role in purity analysis by detecting and quantifying volatile residual solvents or other volatile impurities that may be present from the manufacturing process. smithers.com

For comprehensive analysis of the (S)-Dilopetine molecule itself by GC-MS, a derivatization step is typically required. jfda-online.com This process involves chemically modifying the molecule to increase its volatility and thermal stability. For example, silylation of polar functional groups is a common strategy. Once derivatized, GC-MS can provide high-resolution separation and definitive identification of impurities based on their mass spectra.

Table 2: Representative GC-MS Analysis of Potential Volatile Impurities in a Batch of (S)-Dilopetine This table presents illustrative data for common residual solvents.

Impurity Retention Time (min) Detection Limit (ppm)
Methanol 3.5 10
Acetone 4.2 5
Isopropanol (B130326) 4.8 10
Toluene 8.1 2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. numberanalytics.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the (S)-Dilopetine structure. researchgate.net

Beyond structural confirmation, quantitative NMR (qNMR) is a primary method for determining compound purity without the need for a specific reference standard of the same compound. nanalysis.comrssl.com In a qNMR experiment, the integral of a signal is directly proportional to the number of nuclei it represents. By adding a known amount of a certified internal standard to a precisely weighed sample of (S)-Dilopetine, the purity of the analyte can be calculated with high accuracy. rssl.com This method is valued for its ability to provide a direct measure of purity against a traceable standard. researchgate.net

Table 3: Example of a Purity Assessment for (S)-Dilopetine by ¹H qNMR This table presents illustrative data from a hypothetical qNMR experiment.

Parameter (S)-Dilopetine (Analyte) Internal Standard (Maleic Anhydride)
Weight (mg) 10.52 5.15
Molecular Weight (g/mol) 275.35 98.06
Number of Protons (N) 2 (for selected signal) 2
Integral Area (I) 1.00 0.98
Calculated Purity (w/w %) 98.9% 100% (Certified)

Capillary Electrophoresis for Chiral Separation and Purity

For a chiral compound, confirming its enantiomeric purity is critical. Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for chiral analysis. registech.commdpi.com The separation of enantiomers, which have identical physical properties in an achiral environment, is achieved by adding a chiral selector to the background electrolyte. chromatographyonline.com

Cyclodextrins are the most commonly used chiral selectors in CE. nih.gov These molecules have a chiral cavity and can form transient diastereomeric inclusion complexes with the enantiomers of (S)-Dilopetine. The different stability of these complexes results in different electrophoretic mobilities, allowing for their separation. By optimizing parameters such as the type and concentration of the cyclodextrin, buffer pH, and temperature, a robust method for quantifying the unwanted (R)-enantiomer can be developed and validated. nih.govresearchgate.net

Table 4: Illustrative Method Parameters for Chiral Separation of Dilopetine Enantiomers by CE This table presents plausible experimental conditions for a chiral CE method.

Parameter Condition
Instrument Capillary Electrophoresis System with DAD
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Chiral Selector 15 mM Sulfated-β-Cyclodextrin
Voltage 25 kV
Temperature 20 °C
Detection 214 nm
Hypothetical Migration Time (S)-Dilopetine 8.2 min
Hypothetical Migration Time (R)-Dilopetine 8.9 min
Resolution (Rs) > 2.0

Bioanalytical Methodologies for Biological Sample Analysis

Bioanalytical methods are developed to quantify a drug in biological matrices such as plasma, blood, or urine. These methods are essential for pharmacokinetic and toxicokinetic studies. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological samples due to its exceptional sensitivity and selectivity. pjoes.comresearchgate.net The development of an LC-MS/MS method for (S)-Dilopetine requires several key steps.

First, an efficient sample extraction procedure is needed to isolate the analyte from complex matrix components like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govlcms.cz An isotopically labeled internal standard (e.g., Deuterium or ¹³C labeled (S)-Dilopetine) is typically added before extraction to correct for any analyte loss during sample preparation and to account for matrix effects.

The chromatographic separation is optimized for speed and to resolve the analyte from any interfering endogenous components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺ of (S)-Dilopetine) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations. lcms.cznih.gov

Table 5: Hypothetical Parameters for a Validated LC-MS/MS Method for (S)-Dilopetine in Human Plasma This table presents illustrative data typical for a bioanalytical LC-MS/MS assay.

Parameter Value / Condition
Extraction Method Solid-Phase Extraction (SPE)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z 276.2 → 145.1
MRM Transition (Internal Std) e.g., m/z 280.2 → 149.1
Linear Range 0.1 - 200 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra- and Inter-assay Precision < 10% RSD
Intra- and Inter-assay Accuracy Within ±15% of nominal

Immunoassays for Receptor/Ligand Detection

The characterization of the interaction between (S)-Dilopetine, a neurokinin (NK) receptor modulator, and its target receptors is fundamental to understanding its mechanism of action and potency. medkoo.comgiffordbioscience.com Immunoassays and ligand-binding assays are essential in vitro tools for this purpose, providing quantitative data on binding affinity, kinetics, and specificity. giffordbioscience.comcreative-biolabs.com While specific immunoassay data for (S)-Dilopetine is not extensively published, the standard methodologies employed for G protein-coupled receptor (GPCR) ligands, such as NK receptors, are well-established. googleapis.com

Common techniques to study the (S)-Dilopetine-receptor interaction include Radioligand Binding Assays, Enzyme-Linked Immunosorbent Assays (ELISA), and Surface Plasmon Resonance (SPR). giffordbioscience.comcreative-biolabs.comnih.gov

Radioligand Binding Assays: These are highly sensitive assays used to determine the affinity (Kd) of a ligand for its receptor and the total number of binding sites (Bmax). giffordbioscience.comrevvity.com In a typical setup, a radiolabeled version of a known NK receptor ligand is competed with varying concentrations of unlabeled (S)-Dilopetine. The ability of (S)-Dilopetine to displace the radioligand is measured, from which its inhibition constant (Ki) can be calculated. This value indicates the potency of (S)-Dilopetine as an inhibitor of the radioligand's binding. giffordbioscience.com

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats can be developed to quantify (S)-Dilopetine's binding affinity. creative-biolabs.comnih.gov In this setup, the target receptor is immobilized on a microplate. A known amount of labeled (S)-Dilopetine (e.g., biotinylated or conjugated to an enzyme) and an unknown amount of unlabeled (S)-Dilopetine are added. The amount of labeled ligand that binds to the receptor is inversely proportional to the concentration of the unlabeled (S)-Dilopetine in the sample.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on binding kinetics, including the association (kon) and dissociation (koff) rates. giffordbioscience.comnih.gov This method involves immobilizing the target receptor on a sensor chip. A solution containing (S)-Dilopetine is flowed over the chip, and the binding interaction is detected as a change in the refractive index at the surface. giffordbioscience.com

The data generated from these assays are crucial for structure-activity relationship (SAR) studies during the drug discovery process.

Table 1: Representative Data from Ligand Binding Assays for a Hypothetical NK Receptor Modulator

Assay TypeParameter MeasuredDescriptionHypothetical Value for (S)-Dilopetine
Radioligand Binding AssayKi (Inhibition Constant)Concentration of (S)-Dilopetine required to inhibit 50% of specific binding of a radiolabeled ligand. Lower Ki indicates higher binding affinity. giffordbioscience.com5.2 nM
Radioligand Binding AssayKd (Dissociation Constant)The equilibrium constant for the dissociation of the ligand-receptor complex. A measure of binding affinity. giffordbioscience.com3.8 nM
Surface Plasmon Resonance (SPR)kon (Association Rate)The rate at which (S)-Dilopetine binds to its receptor. giffordbioscience.com1.5 x 105 M-1s-1
Surface Plasmon Resonance (SPR)koff (Dissociation Rate)The rate at which the (S)-Dilopetine-receptor complex dissociates. giffordbioscience.com5.7 x 10-4 s-1
Functional Assay (e.g., Calcium Flux)IC50 (Half maximal inhibitory concentration)Concentration of (S)-Dilopetine that produces 50% of its maximum inhibitory effect on receptor signaling. giffordbioscience.com12.7 nM

Characterization of Degradation Products and Stability under Research Conditions

The chemical stability of a compound like (S)-Dilopetine is a critical attribute that affects its quality, efficacy, and shelf-life in a research setting. sgs.comlongdom.org Stability studies, particularly forced degradation or stress testing, are performed to identify potential degradation products and understand the degradation pathways. nih.govresearchgate.net This information is essential for developing stable formulations and establishing appropriate storage conditions. medkoo.comnih.gov

Forced degradation studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing. nih.govrikiglobal.com The goal is to induce degradation, typically in the range of 5-20%, to ensure that potential degradants are formed and can be identified without completely destroying the molecule. sgs.comresearchgate.net

The standard stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines include:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., HCl and NaOH) at elevated temperatures helps to identify acid- and base-labile functional groups. jchps.comnih.gov

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to assess the molecule's susceptibility to oxidation. researchgate.netrasayanjournal.co.in

Photolysis: Exposure to light sources specified by ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps) determines photosensitivity. researchgate.net

Thermal Degradation: Exposing the solid drug substance and solutions to high temperatures (e.g., 80°C) evaluates thermal stability. rikiglobal.comjchps.com

Following exposure to these stress conditions, a stability-indicating analytical method is required to separate the parent compound from its degradation products. ambiopharm.comajpaonline.com High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) for peak purity analysis, is the most common technique. nih.govscholars.direct For structural elucidation of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool, providing molecular weight and fragmentation data. researchgate.netnih.gov

While specific degradation products for (S)-Dilopetine have not been detailed in available literature, a typical forced degradation study would yield data similar to that presented in Table 2.

Table 2: Representative Forced Degradation Study Protocol and Potential Results for (S)-Dilopetine

Stress ConditionTypical Reagent/ParameterPotential Degradation (%)Number of Degradation Products Detected by HPLCPrimary Analytical Technique
Acid Hydrolysis0.1 M HCl, 80°C, 24h8.5%2HPLC-DAD, LC-MS/MS
Base Hydrolysis0.1 M NaOH, 60°C, 8h15.2%3HPLC-DAD, LC-MS/MS
Oxidation3% H₂O₂, RT, 24h11.8%2HPLC-DAD, LC-MS/MS
PhotolyticICH specified light exposure (1.2 million lux hours)4.1%1HPLC-DAD, LC-MS/MS
Thermal (Dry Heat)80°C, 48h2.5%1HPLC-DAD, LC-MS/MS
Thermal (Solution)Aqueous solution, 80°C, 48h6.7%2HPLC-DAD, LC-MS/MS

Based on general stability data, (S)-Dilopetine is considered stable for several weeks under ambient shipping conditions. medkoo.com For long-term research use, storage in a dry, dark environment at -20°C is recommended to ensure its integrity. medkoo.com

Computational Chemistry and in Silico Modeling Approaches for S Dilopetine Research

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as (S)-Dilopetine, and a biological target, typically a protein. These methods provide insights at an atomic level, which are invaluable for understanding the basis of a compound's activity.

Binding Mode Predictions and Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The highest-ranked pose represents the most likely binding mode.

For a hypothetical study on (S)-Dilopetine, researchers would first identify a relevant biological target. Then, using software like AutoDock or GOLD, they would dock (S)-Dilopetine into the binding site of this target. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between (S)-Dilopetine and the amino acid residues of the receptor. This analysis would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Binding Interactions for (S)-Dilopetine with a Target Receptor

Interacting Residue Interaction Type Distance (Å)
Tyr123 Hydrogen Bond (O of Dilopetine with OH of Tyr) 2.8
Phe234 π-π Stacking (Aromatic ring of Dilopetine with Phe) 3.5
Val78 Hydrophobic Interaction 3.9
Asp121 Electrostatic (Cationic group of Dilopetine with Asp) 4.2

Note: This table is for illustrative purposes only and is not based on actual experimental data.

Conformational Dynamics of (S)-Dilopetine at the Binding Site

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand complex over time. MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, providing a trajectory of the complex's behavior. This allows researchers to assess the stability of the predicted binding pose and observe how the ligand and receptor adapt to each other.

In a hypothetical MD simulation of (S)-Dilopetine, the top-ranked docked complex would be placed in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation, typically run for nanoseconds to microseconds, would reveal the flexibility of (S)-Dilopetine within the binding site and the dynamic nature of its interactions with the receptor. Key metrics such as Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activity

To develop a QSAR model for compounds related to (S)-Dilopetine, a dataset of structurally similar molecules with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity. A robust QSAR model must be validated internally and externally to ensure its predictive power.

Identification of Key Molecular Descriptors for Optimization

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the molecular descriptors that have the most significant impact on activity. For instance, a hypothetical QSAR study might reveal that the biological activity of (S)-Dilopetine analogs is positively correlated with a specific electronic property and negatively correlated with molecular size. This information would be invaluable for guiding the chemical synthesis of new derivatives with potentially improved activity.

Table 2: Hypothetical Key Molecular Descriptors from a QSAR Study of (S)-Dilopetine Analogs

Descriptor Correlation with Activity Interpretation
Dipole Moment Positive Higher polarity may enhance binding.
Molecular Volume Negative Bulky substituents may cause steric hindrance.
LogP Positive Increased lipophilicity could improve membrane permeability.

Note: This table is for illustrative purposes only and is not based on actual experimental data.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore is a three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand like (S)-Dilopetine (ligand-based) or from the receptor-ligand complex (structure-based).

These models can then be used as 3D queries to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. This is a cost-effective method for identifying novel and structurally diverse compounds that are likely to be active at the target of interest. Any hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Development

In the early phases of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for minimizing the risk of late-stage clinical trial failures. ceon.rs In silico methods offer a rapid and cost-effective means to evaluate a molecule's potential pharmacokinetic profile before committing to extensive laboratory synthesis and testing. pensoft.net For a novel compound such as (S)-Dilopetine, a suite of computational models would be employed to forecast its behavior in the body.

Detailed research findings from these computational evaluations would guide the lead optimization process. The primary goals are to ensure the compound can reach its intended target in sufficient concentration and persist long enough to exert a therapeutic effect, without accumulating to toxic levels.

Key ADME parameters evaluated computationally include:

Absorption : Models predict properties like aqueous solubility and human intestinal absorption, which are fundamental for oral bioavailability. nih.gov Furthermore, permeability is assessed using models trained on data from assays like the Caco-2 cell permeability test. nih.gov

Distribution : For a compound potentially targeting the central nervous system (CNS), predicting its ability to cross the Blood-Brain Barrier (BBB) is paramount. nih.govfrontiersin.org Computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are used to predict parameters like the brain-to-plasma concentration ratio (logBB) or the unbound brain-to-plasma concentration ratio (Kp,uu,brain). frontiersin.orgacs.orgmdpi.com These models are built on extensive databases of compounds with experimentally determined BBB permeability. nih.govfrontiersin.org Another key distribution parameter is plasma protein binding (PPB), which influences the amount of free drug available to act on its target.

Metabolism : The metabolic fate of a drug is a primary determinant of its clearance and can be a source of toxicity. benthamdirect.com A major focus of in silico metabolism prediction is the interaction with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. benthamdirect.commdpi.com Computational tools can predict which CYP isoforms (e.g., CYP3A4, CYP2C9) are likely to metabolize (S)-Dilopetine and, importantly, identify the specific atomic positions on the molecule that are most vulnerable to metabolism, known as the Site of Metabolism (SOM). nih.govtandfonline.com

Excretion : This involves predicting the routes by which the compound is eliminated from the body, such as renal clearance. nih.gov

Toxicity : Early toxicity prediction is crucial. A key liability for many small molecules is the blockade of the human Ether-à-go-go-related gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govresearchgate.net Numerous highly accurate in silico models exist to predict the hERG inhibition potential of a novel compound based on its structure. oup.combiorxiv.orgacs.org

The results of such an in silico ADME assessment for (S)-Dilopetine would be compiled into a predictive profile, as illustrated in the hypothetical data table below.

Table 1: Illustrative In Silico ADME Profile for (S)-Dilopetine This table presents hypothetical data for illustrative purposes to demonstrate the parameters typically evaluated in a preclinical computational ADME assessment. The values are not based on experimental results for (S)-Dilopetine.

ADME Parameter Predicted Value/Classification Significance for Preclinical Development
Absorption
Aqueous Solubility (logS) -3.5 Moderate solubility, suggesting potential for oral formulation.
Caco-2 Permeability High Indicates good potential for absorption across the intestinal wall.
Human Intestinal Absorption > 90% Suggests high absorption from the gut into the bloodstream.
Distribution
BBB Permeability (logBB) +0.5 Predicted to cross the Blood-Brain Barrier, suitable for a CNS target.
P-glycoprotein (P-gp) Substrate No Low risk of being actively pumped out of the brain by efflux transporters. nih.gov
Plasma Protein Binding 85% Moderate binding, ensuring a sufficient fraction of unbound drug is available.
Metabolism
CYP2D6 Substrate Yes Likely metabolized by CYP2D6, indicating a potential for drug-drug interactions.
CYP3A4 Inhibitor No Low risk of inhibiting the metabolism of other drugs cleared by CYP3A4. mdpi.com
Predicted Site of Metabolism Aromatic ring Guides chemical modification to improve metabolic stability if needed.
Toxicity
hERG Inhibition (pIC₅₀) < 5 Low probability of causing cardiotoxicity via hERG blockade.

Chemogenomics Approaches for Off-Target Prediction

No drug is perfectly specific. Most small molecules interact with multiple unintended biological targets, an effect known as polypharmacology. These "off-target" interactions can be responsible for adverse side effects or, in some cases, provide opportunities for drug repurposing. nih.govfrontiersin.org Chemogenomics provides a powerful in silico framework to predict the likely off-target interaction profile of a new molecule like (S)-Dilopetine early in its development. u-strasbg.frrsc.org

The fundamental principle of chemogenomics is that molecules with similar structures are likely to interact with similar protein targets. rsc.org The prediction process involves computationally screening the structure of (S)-Dilopetine against vast chemogenomic databases such as ChEMBL, which contains millions of data points linking compounds to their measured biological activities. ontosight.aioup.com

Computational tools like TargetHunter employ algorithms that compare the chemical fingerprint of a query molecule to those in the database. nih.govnih.gov By identifying the known targets of the most structurally similar compounds, these tools can generate a ranked list of probable off-targets for (S)-Dilopetine. nih.gov This analysis helps to:

Anticipate Potential Side Effects : If (S)-Dilopetine is structurally similar to compounds known to interact with, for example, a cardiac ion channel or a metabolic enzyme, this flags a potential liability that can be tested experimentally.

Guide Safety Screening : The predicted off-target profile can be used to design a focused panel of in vitro assays to confirm or refute these computationally-derived hypotheses, saving time and resources. europa.eu

Identify Repurposing Opportunities : An unexpected predicted interaction with a therapeutically relevant target could suggest a new disease indication for the compound. nih.gov

The output of a chemogenomics analysis is typically a probabilistic list of potential off-targets, as shown in the illustrative table below.

Table 2: Illustrative Chemogenomics Off-Target Profile for (S)-Dilopetine This table presents hypothetical data for illustrative purposes to demonstrate a potential off-target prediction profile. The targets and scores are not based on experimental results for (S)-Dilopetine.

Predicted Off-Target Target Class Basis for Prediction Prediction Confidence Score
5-HT₂ₐ Receptor G-Protein Coupled Receptor High structural similarity to known serotonin (B10506) receptor antagonists. 0.85
Dopamine (B1211576) Transporter (DAT) Transporter Shared pharmacophore with several known dopamine reuptake inhibitors. 0.72
Alpha-1 Adrenergic Receptor G-Protein Coupled Receptor Moderate similarity to ligands in the ChEMBL database. oup.com 0.65

Future Research Directions and Preclinical Translational Perspectives for S Dilopetine

Discovery of Novel Biological Targets and Polypharmacology of (S)-Dilopetine

Future research into (S)-Dilopetine will likely focus on elucidating its precise mechanism of action and exploring its potential to interact with multiple biological targets, a concept known as polypharmacology. While Dilopetine is generally classified as an antidepressant, the specific transporters, receptors, and enzymes that (S)-Dilopetine interacts with remain to be fully characterized.

A crucial first step will be to conduct comprehensive receptor binding and enzyme inhibition assays. This will help to create a detailed pharmacological profile of (S)-Dilopetine. Key targets of interest for antidepressants include the serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). The stereochemistry of a drug can significantly influence its affinity and selectivity for these transporters. For example, the (S)-enantiomer of some antidepressants exhibits a different potency for SERT and NET compared to the (R)-enantiomer.

Beyond the primary monoamine transporters, investigation into (S)-Dilopetine's activity at various G-protein coupled receptors (GPCRs), such as serotonin (e.g., 5-HT1A, 5-HT2A/2C), dopamine, and adrenergic receptors, is warranted. Atypical antidepressants often derive their efficacy and side effect profiles from their interactions with a broader range of receptors.

The concept of polypharmacology, or the ability of a single drug to modulate multiple targets, is increasingly recognized as a valuable attribute in treating complex multifactorial diseases like depression. Designing drugs that intentionally interact with several key targets can lead to enhanced efficacy and a more rapid onset of action. Future studies should explore whether (S)-Dilopetine possesses such a multi-target profile, which could offer therapeutic advantages over more selective agents.

Table 1: Potential Biological Targets for (S)-Dilopetine Investigation

Target Class Specific Examples Rationale for Investigation
Monoamine Transporters SERT, NET, DAT Primary targets for many antidepressants; stereoselectivity is common.
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C Modulation of these receptors can contribute to antidepressant and anxiolytic effects.
Dopamine Receptors D2, D3 Involvement in mood regulation and reward pathways.
Adrenergic Receptors α1, α2 Can influence neurotransmitter release and downstream signaling.
NMDA Receptors GluN2B subunit Implicated in the pathophysiology of depression and a target for rapid-acting antidepressants.

| Sigma Receptors | σ1, σ2 | Known to modulate various neurotransmitter systems and may play a role in the action of some antidepressants. |

Exploration of (S)-Dilopetine in Emerging Preclinical Disease Models

The evaluation of (S)-Dilopetine in a diverse range of preclinical disease models will be critical to understanding its therapeutic potential. While traditional models of depression, such as the forced swim test and tail suspension test in rodents, provide initial screening for antidepressant-like activity, emerging and more sophisticated models can offer deeper insights into the compound's effects on specific symptom domains of depression and related disorders.

For instance, models of anhedonia, a core symptom of depression characterized by a loss of interest or pleasure, could be employed. The sucrose preference test, where a reduction in the consumption of a sweetened solution is indicative of anhedonic-like behavior, is a well-established paradigm.

Given the significant overlap between depression and anxiety disorders, it would be beneficial to assess (S)-Dilopetine in models of anxiety, such as the elevated plus-maze and the light-dark box test. These models can reveal potential anxiolytic properties of the compound.

Furthermore, there is a growing interest in the neuroprotective effects of antidepressants. Preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, could be used to investigate whether (S)-Dilopetine can mitigate neuronal damage and cognitive decline. For example, studies on similar compounds like duloxetine have explored their neuroprotective potential in models of chronic cerebral hypoperfusion and methamphetamine-induced neurodegeneration. Investigating (S)-Dilopetine in such models could uncover novel therapeutic applications beyond depression.

The table below summarizes some of the emerging preclinical models that could be utilized in the study of (S)-Dilopetine.

Table 2: Potential Preclinical Models for (S)-Dilopetine Evaluation

Disease Area Preclinical Model Key Endpoints
Depression Chronic Unpredictable Stress Anhedonia, learned helplessness, cognitive deficits
Social Defeat Stress Social avoidance, anxiety-like behaviors
Anxiety Disorders Fear Conditioning and Extinction Fear memory formation and recall
Marble Burying Test Repetitive and compulsive-like behaviors
Neurodegenerative Disorders Transgenic models of Alzheimer's Disease (e.g., 5xFAD mice) Amyloid plaque deposition, neuroinflammation, cognitive impairment
MPTP or 6-OHDA models of Parkinson's Disease Dopaminergic neuron loss, motor deficits

| Neuropathic Pain | Chronic Constriction Injury | Hypersensitivity to thermal and mechanical stimuli |

Development of Advanced Delivery Systems for Preclinical Studies (e.g., nanoparticles for GPCR modulators)

To enhance the therapeutic potential and overcome potential pharmacokinetic challenges of (S)-Dilopetine in preclinical studies, the development of advanced delivery systems is a promising avenue of research. Nanoparticle-based delivery systems, in particular, offer several advantages for drugs targeting the central nervous system (CNS), including improved solubility, stability, and the ability to cross the blood-brain barrier (BBB).

For a GPCR modulator like (S)-Dilopetine, encapsulating the compound within nanoparticles could lead to more sustained and targeted delivery to specific brain regions. This could potentially enhance its therapeutic efficacy while minimizing systemic side effects. Various types of nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, could be explored.

The design of these nanoparticles can be tailored to optimize drug loading, release kinetics, and surface characteristics. For example, surface modification of nanoparticles with specific ligands could facilitate receptor-mediated transcytosis across the BBB, thereby increasing the brain concentration of (S)-Dilopetine.

In vitro and ex vivo models, such as cell-based BBB models and brain slice cultures, would be instrumental in the initial screening and optimization of these advanced delivery systems. Subsequent in vivo studies in animal models would then be necessary to evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the nanoparticle-formulated (S)-Dilopetine.

Integration of Omics Technologies (Proteomics, Metabolomics) in (S)-Dilopetine Research

The integration of omics technologies, such as proteomics and metabolomics, into the preclinical research of (S)-Dilopetine can provide a comprehensive and unbiased understanding of its molecular mechanisms of action. These technologies allow for the large-scale analysis of proteins and metabolites in biological samples, offering a systems-level view of the drug's effects.

Proteomics can be used to identify changes in protein expression and post-translational modifications in the brain or specific neuronal cell types following treatment with (S)-Dilopetine. This could reveal novel signaling pathways and biological processes that are modulated by the compound. For example, proteomics could help to identify downstream targets of (S)-Dilopetine's interaction with its primary receptors.

Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic changes induced by (S)-Dilopetine. This can be particularly useful for understanding the drug's impact on neurotransmitter metabolism, energy homeostasis, and oxidative stress pathways in the brain.

By combining omics data with traditional pharmacological and behavioral studies, a more complete picture of (S)-Dilopetine's mechanism of action can be constructed. This knowledge can aid in the identification of biomarkers for treatment response and the discovery of novel therapeutic indications.

Leveraging Artificial Intelligence and Machine Learning in (S)-Dilopetine Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. These computational tools can be leveraged in several ways to advance the research on (S)-Dilopetine.

In the early stages, AI/ML algorithms can be used to predict the potential biological targets of (S)-Dilopetine based on its chemical structure. This can help to prioritize experimental validation and guide the discovery of novel mechanisms of action.

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of (S)-Dilopetine and its analogs. This can facilitate the optimization of the compound's pharmacokinetic and safety profile.

AI can also be used to analyze the large and complex datasets generated by omics technologies, helping to identify meaningful patterns and correlations that can shed light on the drug's mechanism of action and identify potential biomarkers.

Preclinical Strategies for De-risking and Advancing (S)-Dilopetine towards Investigational New Drug (IND)-Enabling Studies

A systematic and strategic preclinical development plan is essential to de-risk the advancement of (S)-Dilopetine towards Investigational New Drug (IND)-enabling studies. This involves a series of studies designed to thoroughly characterize the compound's pharmacology, pharmacokinetics, and toxicology.

Key preclinical activities will include:

In vitro and in vivo pharmacology studies: to confirm the mechanism of action and establish a dose-response relationship for the desired therapeutic effect.

Pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies: to understand how the drug is processed by the body. These studies will be conducted in at least two animal species (one rodent and one non-rodent).

Toxicology and safety pharmacology studies: to identify potential adverse effects and determine a safe starting dose for human clinical trials. This will include single-dose and repeat-dose toxicity studies, as well as assessments of the drug's effects on vital functions (cardiovascular, respiratory, and central nervous systems).

Genotoxicity studies: to assess the potential of the compound to damage genetic material.

Chemistry, Manufacturing, and Controls (CMC): development of a scalable and reproducible manufacturing process for the drug substance and the final drug product, along with the establishment of appropriate quality control specifications.

By systematically addressing these key areas, a comprehensive data package can be compiled to support an IND application and the initiation of clinical trials with (S)-Dilopetine.

Q & A

Q. How should conflicting results in (S)-Dilopetine’s toxicity profiles be addressed during peer review?

  • Methodological Answer : Request original raw data (e.g., histopathology slides, flow cytometry plots) for independent re-analysis. Encourage authors to provide SOPs for animal handling and dosing protocols .

Key Guidelines for Methodological Rigor

  • Experimental Design : Use factorial designs to test interactions between variables (e.g., temperature vs. catalyst loading) .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Document IRB/IACUC approvals and conflict-of-interest disclosures in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.